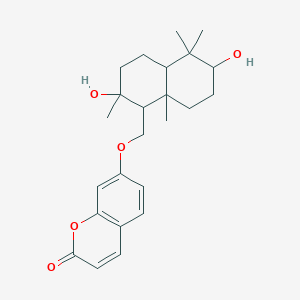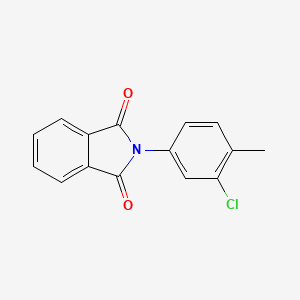
Holmium-166
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium Ho-166 is a radioactive isotope that is used to destroy cancer cells. (NCI)
Wissenschaftliche Forschungsanwendungen
Cancer Therapy and Radioembolization
Holmium-166 (166Ho) has shown significant potential in the treatment of cancer. Its ability to emit β–particles and γ photons, with a half-life of 26.8 hours, makes it a promising agent in internal or topical radionuclide therapy against cancer. The β–particles can damage cancer cell DNA, while the γ photons allow for in vivo imaging and quantitation prior to or during dosing (Shi, Johnsen, & Di Pasqua, 2017). Additionally, 166Ho radioembolization has been used for treating liver malignancies, hepatocellular carcinoma, and neuroendocrine tumor metastases in the liver, showing promising clinical outcomes (Klaassen, Arntz, Gil Arranja, Roosen, & Nijsen, 2019); (Stella, Braat, & Lam, 2021).
Nanoparticle Development for Ovarian Cancer
Holmium nanoparticles have been developed for the treatment of ovarian cancer metastases. Nanoparticles containing stable holmium are irradiated to produce 166Ho, a beta-emitting radiotherapeutic isotope, showing significant tumor accumulation and potential for internal radiation therapy (Di Pasqua et al., 2012).
Radiation Safety and Dose Measurements
Research has also focused on ensuring radiation safety for staff involved in 166Ho therapies. Studies aim to estimate whole body and finger exposure for staff handling 166Ho, underlining the importance of adhering to appropriate radiation protection standards (Taleb et al., 2013).
Holmium-166 Microspheres for Hepatic Malignancies
The use of holmium-166 microspheres for radioembolization of hepatic malignancies is an area of growing interest. These microspheres are combined with a dedicated administration system, offering unique dosing and imaging possibilities compared to traditional methods (Reinders, Smits, van Roekel, & Braat, 2019).
Radiopharmaceutical Development
Significant work has been done in developing radiopharmaceuticals using 166Ho. This includes the creation of 166Ho-loaded poly(L-lactic acid) microspheres for clinical application in liver malignancies, showcasing the pharmaceutical quality and potential clinical applicability of these microspheres (Zielhuis et al., 2006).
Eigenschaften
CAS-Nummer |
13967-65-2 |
|---|---|
Produktname |
Holmium-166 |
Molekularformel |
Ho |
Molekulargewicht |
165.93229 g/mol |
IUPAC-Name |
holmium-166 |
InChI |
InChI=1S/Ho/i1+1 |
InChI-Schlüssel |
KJZYNXUDTRRSPN-OUBTZVSYSA-N |
Isomerische SMILES |
[166Ho] |
SMILES |
[Ho] |
Kanonische SMILES |
[Ho] |
Synonyme |
166Ho radioisotope Ho-166 radioisotope Holmium-166 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




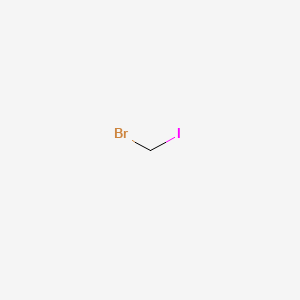
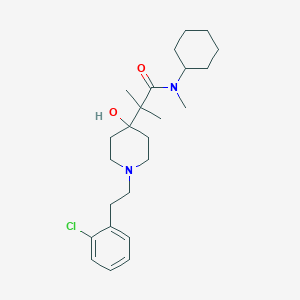
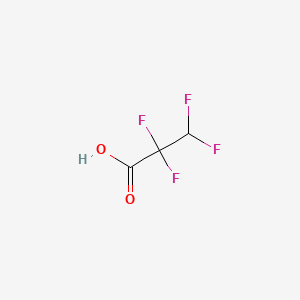
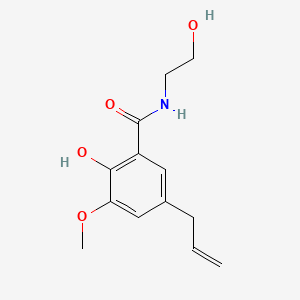
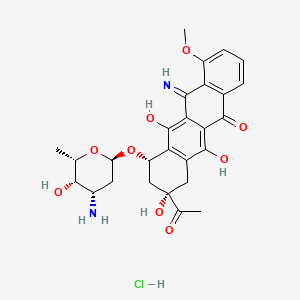
![(1R,4S,7S,10S,13R,16R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1195276.png)
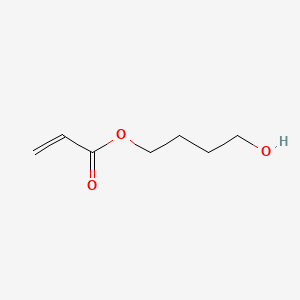
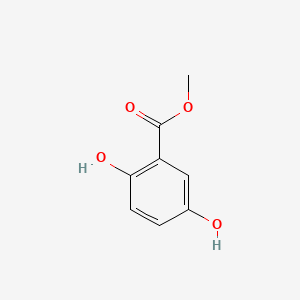

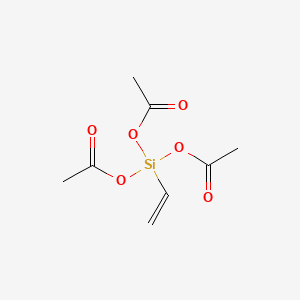
![Phosphonic acid, [[2-[(2,6-diamino-4-pyrimidinyl)oxy]ethoxy]methyl]-](/img/structure/B1195286.png)
